![molecular formula C9H10ClF2NO B3024457 6,8-Difluoro-chroman-4-ylamine hydrochloride CAS No. 1187928-83-1](/img/structure/B3024457.png)
6,8-Difluoro-chroman-4-ylamine hydrochloride
Overview
Description
The compound "6,8-Difluoro-chroman-4-ylamine hydrochloride" is not directly mentioned in the provided papers, but it is related to the chromone derivatives and polyfluoroalkyl-substituted chromones discussed. Chromones are a class of compounds that are known for their diverse biological activities and potential use in drug discovery. They serve as structural scaffolds for various synthetic modifications, which can lead to the development of compounds with specific properties and activities .
Synthesis Analysis
The synthesis of chromone derivatives, including those with polyfluoroalkyl groups, has been explored in the literature. For instance, a synthetic strategy for 2,3,6,8-tetrasubstituted chromone derivatives has been developed, which involves palladium-mediated reactions such as Stille, Heck, Suzuki, and Sonogashira couplings. These reactions exhibit excellent regioselectivity and yield a variety of substituted chromones . Additionally, reactions of 3-(polyfluoroacyl)chromones with hydroxylamine free base have been shown to proceed via nucleophilic addition, ring opening, and cyclization to yield novel isoxazole and chromone derivatives .
Molecular Structure Analysis
The molecular structure of chromone derivatives is characterized by the presence of a chromone core, which can be further substituted at various positions to alter its properties. In the context of "6,8-Difluoro-chroman-4-ylamine hydrochloride," the presence of difluoro groups at the 6 and 8 positions would likely influence the electronic distribution and reactivity of the molecule. The chroman-4-ylamine moiety suggests an amine group attached to the fourth position of the chromone ring, which could be a site for further reactions or interactions with biological targets .
Chemical Reactions Analysis
The chemical reactivity of chromone derivatives can be quite diverse, depending on the substituents present. For example, the reaction of 3-(polyfluoroacyl)chromones with hydroxylamine can lead to different products based on the reaction conditions and the specific substituents involved. These reactions can result in the formation of isoxazole oximes or salicyloylisoxazoles, among other products . The presence of fluorine atoms can also affect the reactivity, as fluorine is highly electronegative and can influence the acidity and stability of intermediates during reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of chromone derivatives, including those with polyfluoroalkyl groups, are largely determined by their molecular structure. The introduction of fluorine atoms can significantly alter properties such as lipophilicity, boiling and melting points, and chemical stability. Fluorinated compounds often exhibit increased metabolic stability and can have improved pharmacokinetic profiles, which is beneficial for drug development . The specific properties of "6,8-Difluoro-chroman-4-ylamine hydrochloride" would need to be determined experimentally, but its structure suggests it may possess unique characteristics suitable for further exploration in medicinal chemistry.
Safety and Hazards
The safety information for 6,8-Difluoro-chroman-4-ylamine hydrochloride can be found in its Material Safety Data Sheet (MSDS) . It’s important to avoid breathing in the dust, mist, gas, or vapors of this compound . Contact with skin and eyes should also be avoided . Personal protective equipment should be worn when handling this compound, including chemical impermeable gloves . Adequate ventilation is necessary when working with this compound , and all sources of ignition should be removed .
properties
IUPAC Name |
6,8-difluoro-3,4-dihydro-2H-chromen-4-amine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO.ClH/c10-5-3-6-8(12)1-2-13-9(6)7(11)4-5;/h3-4,8H,1-2,12H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRNZONGLYNSZNW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1N)C=C(C=C2F)F.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClF2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60695754 | |
Record name | 6,8-Difluoro-3,4-dihydro-2H-1-benzopyran-4-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60695754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
911826-06-7 | |
Record name | 6,8-Difluoro-3,4-dihydro-2H-1-benzopyran-4-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60695754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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